Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate

Description

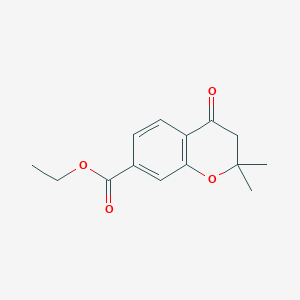

Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is a chroman derivative featuring a fused benzene and pyran ring system. The molecule includes a 4-oxo group and a 7-carboxylate ester (ethyl) substituent, with two methyl groups at the 2-position. Chroman derivatives are structurally related to flavonoids and coumarins, which are known for diverse biological activities.

Properties

IUPAC Name |

ethyl 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-17-13(16)9-5-6-10-11(15)8-14(2,3)18-12(10)7-9/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMNWWGBPDSGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)CC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate typically involves the esterification of 2,2-dimethyl-4-oxochroman-7-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: 2,2-Dimethyl-4-oxochroman-7-carboxylic acid.

Reduction: Ethyl 2,2-dimethyl-4-hydroxychroman-7-carboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate

- Structural Difference : The methyl ester analog replaces the ethyl group with a methyl ester at the 7-position.

- Synthetic Flexibility: Methyl esters are often hydrolyzed more readily under basic conditions, making them intermediates for carboxylic acid derivatives.

- Research Context : While direct data is unavailable, methyl esters generally exhibit lower melting points than ethyl analogs due to reduced molecular weight and weaker van der Waals interactions .

Ethyl 2,6-bis-(4-bromo-phenyl)-1-isocyano-4-oxo-cyclohexanecarboxylate

- Structural Difference: This compound replaces the chroman ring with a substituted cyclohexane ring, featuring bromophenyl and isocyano groups.

- Crystal Packing: The twisted boat conformation of the cyclohexane ring and Br⋯O contacts (3.254 Å) stabilize the crystal lattice, contrasting with the planar chroman system in the target compound. Biological Relevance: Brominated aromatics are common in bioactive molecules (e.g., antitumor agents), suggesting divergent applications compared to the chroman derivative .

Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate

- Structural Difference : A diazepane ring (seven-membered with two nitrogen atoms) replaces the chroman system, with phenyl substituents at the 3- and 5-positions.

- Implications: Hydrogen Bonding: The diazepane’s NH groups enable N-H⋯O and C-H⋯π interactions, absent in the chroman derivative. Pharmaceutical Potential: Diazepane scaffolds are explored for CNS activity, whereas chromans are linked to antioxidant properties .

Biological Activity

Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chroman family of compounds, characterized by a chroman structure with a ketone group at the 4-position and a carboxylic acid group at the 7-position. Its molecular formula is , and it possesses unique chemical properties that facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to alterations in cellular processes.

- Antioxidant Activity : It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Antiparasitic Activity

One of the notable biological activities of this compound is its antiparasitic properties . Research indicates that derivatives of this compound exhibit significant activity against Leishmania species, which are responsible for leishmaniasis. The compound's structure suggests it may interfere with the metabolic pathways of these parasites, although specific mechanisms remain under investigation.

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. It has been shown to reduce oxidative damage in cellular models, potentially providing protective effects against diseases associated with oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

-

Study on Antiparasitic Activity :

- A study conducted by researchers investigated the efficacy of this compound against Leishmania species. The results indicated a significant reduction in parasite viability at specific concentrations, highlighting its potential as a lead compound for drug development.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that this compound effectively scavenged free radicals. The compound showed a dose-dependent response in reducing lipid peroxidation in cellular models.

- Synergistic Effects with Other Compounds :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antiparasitic, Antioxidant | Significant activity against Leishmania |

| Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate | Moderate Antioxidant | Different carboxyl position |

| Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate | Antibacterial | Explored for synthetic applications |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate to achieve high yield and purity?

- Methodology : Optimize reaction parameters such as temperature (e.g., reflux conditions), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., acid/base catalysts). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the compound from byproducts. Monitor reaction progress using TLC or HPLC .

- Key Considerations : Control reaction pH to avoid ester hydrolysis and ensure anhydrous conditions for esterification steps.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Techniques :

- NMR (¹H, ¹³C, DEPT): Confirm substituent positions and stereochemistry.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ester groups.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve absolute configuration and packing motifs .

Q. How can common impurities during synthesis be identified and mitigated?

- Impurity Sources : Unreacted starting materials, side products from oxidation/reduction, or ester hydrolysis.

- Mitigation : Use preparative HPLC for high-resolution separation. Compare retention times and spectral data with standards. Adjust stoichiometry and reaction time to minimize byproduct formation .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity and electronic properties?

- Approach : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), electrophilicity index, and Fukui functions to identify reactive sites. Use Boys-Bernardi counterpoise correction to minimize basis set superposition errors in interaction energy calculations .

- Tools : Software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set. Compare results with experimental UV-Vis or cyclic voltammetry data.

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Protocol : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation kinetics. Employ pH-rate profiling to identify hydrolysis-prone conditions. Cross-validate with NMR to track structural changes .

Q. How to design assays for evaluating the compound’s biological activity, such as kinase inhibition?

- Assay Design :

- In vitro kinase assays : Measure IC₅₀ values using ATP-Glo™ or radioactive [γ-³²P]ATP.

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase active sites (e.g., CDK2). Validate with site-directed mutagenesis.

- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.